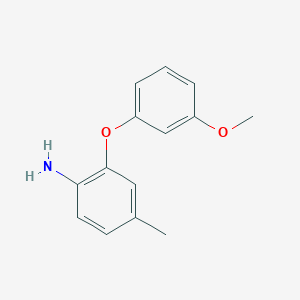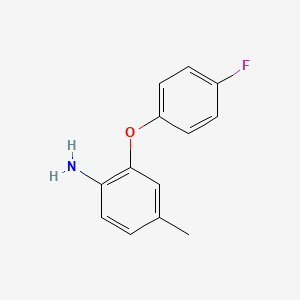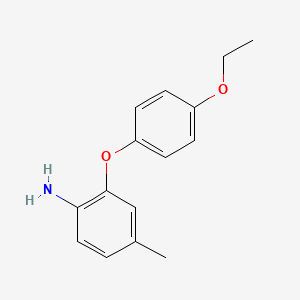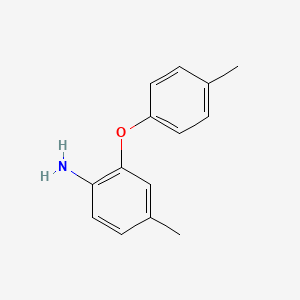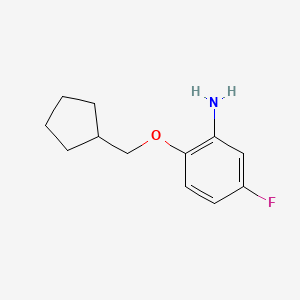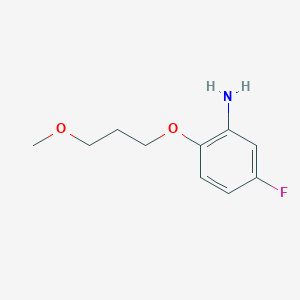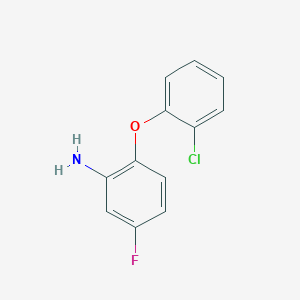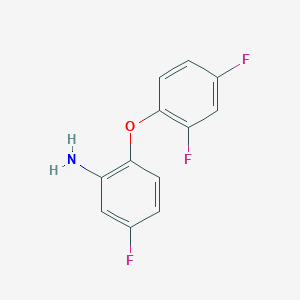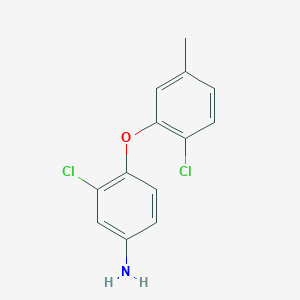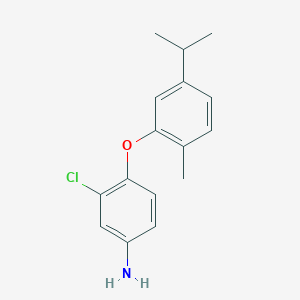
3-Chloro-4-(2-ethylphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Processes : A study by Wen Zi-qiang (2007) highlights the synthesis of a derivative of 3-Chloro-4-(2-ethylphenoxy)aniline, using a high-pressure hydrolysis and reduction reaction followed by an addition reaction. This synthesis process is noted for its high yield, good quality, and minimal environmental pollution (Wen Zi-qiang, 2007).
Practical Synthesis Approach : Zhang Qingwen (2011) developed a practical process for synthesizing a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, through condensation and reduction, achieving an 82% yield. This method is characterized by its use of inexpensive materials and robustness, suggesting potential for industrial production (Zhang Qingwen, 2011).
Applications in Agriculture and Environmental Science
Insecticide Synthesis : Wen Zi-qiang (2008) described the use of a similar compound in synthesizing the insecticide Novaluron, with an overall yield of 68.9%. This involves a series of reactions including acylation and addition reactions, highlighting the compound's role in agricultural chemistry (Wen Zi-qiang, 2008).
Adsorption Studies for Environmental Cleanup : A 2017 study by P. Słomkiewicz et al. examined the adsorption of chloro derivatives of aniline, including compounds similar to 3-Chloro-4-(2-ethylphenoxy)aniline, on halloysite adsorbents for removing toxic compounds from wastewater. This research is significant for environmental remediation (P. Słomkiewicz et al., 2017).
Applications in Material Science
Catalysis in Chemical Reactions : Research by Shengxiao Zhang et al. (2009) on Fe3O4 magnetic nanoparticles used for the catalytic oxidation of aniline compounds demonstrates the potential of 3-Chloro-4-(2-ethylphenoxy)aniline in enhancing chemical reactions, particularly in the field of material science (Shengxiao Zhang et al., 2009).
Corrosion Inhibition : A study by D. Daoud et al. (2014) explored the use of aniline derivatives as corrosion inhibitors, which could include derivatives of 3-Chloro-4-(2-ethylphenoxy)aniline. These compounds showed efficiency in protecting metals, indicating their utility in industrial applications (D. Daoud et al., 2014).
Embryonic Development Studies : T. Abe et al. (2001) utilized aniline derivatives in assays to investigate the effects of chemicals on embryonic development. This indicates the potential application of 3-Chloro-4-(2-ethylphenoxy)aniline in developmental biology and toxicology (T. Abe et al., 2001).
Safety And Hazards
Safety precautions for handling “3-Chloro-4-(2-ethylphenoxy)aniline” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, keep away from heat/sparks/open flames/hot surfaces, and avoid spraying on an open flame or other ignition source .
Orientations Futures
“3-Chloro-4-(2-ethylphenoxy)aniline” is a versatile chemical compound with promising applications in scientific research, including pharmaceuticals, materials science, and organic synthesis.
Relevant Papers
While specific papers on “3-Chloro-4-(2-ethylphenoxy)aniline” are not available, research on aniline derivatives and their synthesis, characterization, and application as sensors is available .
Propriétés
IUPAC Name |
3-chloro-4-(2-ethylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-2-10-5-3-4-6-13(10)17-14-8-7-11(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWUVSMEYJVUEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2-ethylphenoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

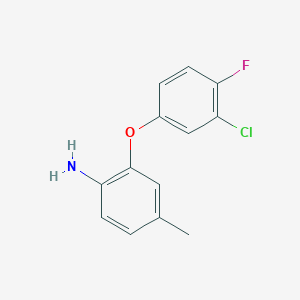
![N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide](/img/structure/B1329011.png)
